molecular formula C9H7I B1403504 1-Iodo-4-prop-2-ynylbenzene CAS No. 1260672-52-3

1-Iodo-4-prop-2-ynylbenzene

Cat. No. B1403504
M. Wt: 242.06 g/mol
InChI Key: VRMVEGOLZAXZJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Iodo-4-prop-2-ynylbenzene” is a chemical compound with the molecular formula C9H7I . It is used in various research and development applications.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-Benzyloxy-2-iodo-4-tert-octylbenzene was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction were studied in detail .


Chemical Reactions Analysis

While specific chemical reactions involving “1-Iodo-4-prop-2-ynylbenzene” are not detailed in the search results, related compounds have been studied. For example, the hydrogenation of 1-iodo-4-nitrobenzene was used as a model reaction to assess the catalytic performance of prepared catalysts .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Synthesis of Aryl and Heterocyclic Acetylenes : Research demonstrates the synthesis of various acetylenes, including Ethynylbenzene, from iodo-derivatives like 1-Iodo-4-prop-2-ynylbenzene. This involves reactions with copper(I) 3,3-diethoxyprop-1-ynide to give αβ-acetylenic aldehydes, further processed to produce acetylenes (Atkinson et al., 1967).

  • Ring Halogenations of Polyalkylbenzenes : The compound has been used in the ring halogenation of polyalkylbenzenes with N-Halosuccinimide and acidic catalysts. This process includes competitive experiments with various iodo derivatives, highlighting the selectivity in substrates and catalysts (Bovonsombat & Mcnelis, 1993).

Material Science and Engineering

  • Crystal Structure Analysis : The study of phenyleneethynylene oligomers and polymers, where 1-Iodo-4-prop-2-ynylbenzene derivatives were synthesized and analyzed for their crystal structure. These compounds have significant implications in molecular electronics due to their electrical, optical, and nonlinear optical properties (Kitamura et al., 2004).

  • Liquid Crystal Design : The synthesis and characterization of triynylbenzenes, derivatives of 1-Iodo-4-prop-2-ynylbenzene, were explored for their structure-mesomorphism relationship. These compounds have been identified as potential candidates for liquid crystal display devices, improving viewing angles due to their unique geometric properties (Hsu et al., 2005).

Nanotechnology

  • Construction of Nanowires : Research on dissolving 1-Iodo-4-nitrobenzene in various solvents demonstrated the construction of nanowires on graphite surfaces. This finding opens up potential applications in nanotechnology and materials science (Jiang et al., 2007).

properties

IUPAC Name

1-iodo-4-prop-2-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7I/c1-2-3-8-4-6-9(10)7-5-8/h1,4-7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMVEGOLZAXZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-4-prop-2-ynylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Iodo-4-prop-2-ynylbenzene
Reactant of Route 2
1-Iodo-4-prop-2-ynylbenzene
Reactant of Route 3
1-Iodo-4-prop-2-ynylbenzene
Reactant of Route 4
1-Iodo-4-prop-2-ynylbenzene
Reactant of Route 5
1-Iodo-4-prop-2-ynylbenzene
Reactant of Route 6
1-Iodo-4-prop-2-ynylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.